Antipain

説明

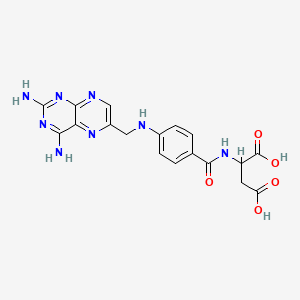

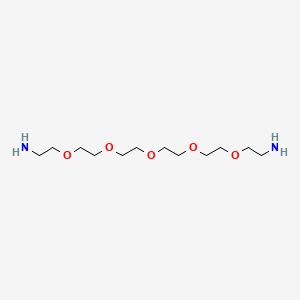

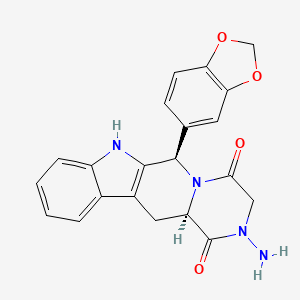

Antipain is an oligopeptide isolated from actinomycetes and used in biochemical research as a protease inhibitor of trypsin and papain . It was discovered in 1972 and was the first natural peptide found that contained a ureylene group . Antipain can aid in the prevention of coagulation in blood .

Synthesis Analysis

Antipain is isolated from various Streptomycetes and Actinomycetes species . A new antipain analog, antipain Y, was identified in the culture medium of Streptomyces sp. MJ218-CF4 . The absolute configuration of antipain Y was determined through hydrolysis, yielding the corresponding arginine, tyrosine, and valine .

Molecular Structure Analysis

The molecular structure of Antipain involves the formation of a hemicetal adduct between the aldehyde group of the inhibitor and the active serine of the proteinase .

Chemical Reactions Analysis

Antipain inhibits several serine proteases, including trypsin and mast cell tryptase . It also inhibits the release of neurotransmitters from rat dorsal root ganglion neurons .

Physical And Chemical Properties Analysis

Antipain is a serine and cysteine reversible protease inhibitor . It has a molecular weight of 604.71 . It is soluble in water, methanol, and DMSO . Stock solutions of 10mM in water or buffer are stable for 1 week at 4ºC, 1 month at -20ºC .

科学的研究の応用

Chronic Pain Management

Antipain has been explored as a potential target for the treatment of chronic pain. Chronic pain, which persists or recurs for more than three months, can become debilitating and may arise from various pathophysiological states such as inflammation, nerve injury, and cancer-related pain . Research suggests that targeting the mechanisms of pain with compounds like Antipain could lead to better management strategies for patients suffering from chronic conditions.

Cancer-Related Pain Intervention

The implementation of Antipain in interventions for cancer-related pain has shown promising results. A study named EvANtiPain evaluated a nurse-led self-management support intervention for patients with cancer-related pain . The results indicated that Antipain improved patient outcomes on wards that applied the intervention routinely, highlighting its potential as part of larger scale projects aimed at improving cancer pain management.

Neuropathic Pain Induced by Chemotherapy

Antipain has been the focus of basic research studies investigating neuropathic pain induced by chemotherapy, one of the most prevalent adverse effects in cancer patients treated with antineoplastic drugs . Understanding how Antipain can mitigate this type of pain could significantly improve the quality of life for patients undergoing chemotherapy.

Neurotransmitter Release Inhibition

A new analog of Antipain, referred to as Antipain Y, has been found to inhibit neurotransmitter release from rat dorsal root ganglion neurons . This discovery opens up new avenues for research into the control of neurotransmitter-mediated processes, which are crucial in various neurological disorders.

作用機序

Target of Action

Antipain is primarily a serine/cysteine protease inhibitor . It was originally isolated from various strains of actinomycetes . The primary targets of Antipain are the serine proteases , which play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

Antipain interacts with its targets, the serine proteases, by binding to their active sites, thereby inhibiting their proteolytic activity . This interaction results in the alteration of DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens .

Biochemical Pathways

The inhibition of serine proteases by Antipain affects various biochemical pathways. For instance, it can alter the process of protein degradation, which is crucial for maintaining cellular homeostasis . Additionally, Antipain can inhibit a degrading enzyme called plasmin, which plays a significant role in the fibrinolysis pathway .

Pharmacokinetics

The effectiveness of antipain is influenced by its interaction with the target proteases and its stability in the biological system .

Result of Action

The molecular and cellular effects of Antipain’s action are primarily related to its ability to inhibit serine proteases. By inhibiting these enzymes, Antipain can alter protein degradation processes, potentially affecting various cellular functions . Moreover, it has been found to alter DNA damage and chromosomal aberrations in irradiated cells .

将来の方向性

The potential therapeutic strategies for neuropathic pain (NP) treatment based on clinical trials registered on ClinicalTrials.gov were explored . The treatment of NP is mainly dominated by drug therapy, and physical means have become increasingly popular . Novel drug targets, new implications of conventional medicine, and novel physical means can serve as promising strategies for the treatment of NP .

特性

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNYTAYICBFYFH-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958733 | |

| Record name | Antipain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antipain | |

CAS RN |

37691-11-5 | |

| Record name | Antipain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037691115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antipain | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antipain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[[(1-carboxyphenethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-L-valinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIPAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47V479BE6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Antipain?

A1: Antipain is a potent reversible protease inhibitor. [] It primarily acts by forming a hemiacetal linkage with the active site serine residue (Ser146) of its target proteases, mimicking the oxyanion intermediate formed during peptide hydrolysis. []

Q2: Which proteases are primarily targeted by Antipain?

A2: Antipain exhibits inhibitory activity against a range of proteases, including papain, trypsin, cathepsin A, and trypsin-like proteases found in various tissues like the uterus. [, , , , ]

Q3: How does Antipain's inhibition of proteases influence cellular processes?

A3: Antipain's protease inhibition has been linked to various downstream effects, including:

- Suppression of transformation: Antipain can suppress chemically induced neoplastic transformation in cell lines like C3H10T1/2 and NIH3T3 cells. [, , , , ]

- Modulation of chromosomal aberrations: It can both inhibit and enhance X-ray-induced chromosomal aberrations depending on the timing of administration. [, , ]

- Inhibition of RNA synthesis: Antipain treatment can inhibit RNA synthesis, particularly rRNA and poly(A)+RNA, in developing Xenopus laevis embryos. []

- Regulation of gene expression: Antipain can downregulate c-myc RNA expression in normal C3H 10T1/2 cells, potentially through a post-transcriptional mechanism. []

Q4: How does Antipain impact cellular processes beyond its protease inhibition activity?

A4: While primarily known as a protease inhibitor, Antipain also exhibits other effects:

- Suppression of interferon and UV refractoriness: In certain cell lines, Antipain can suppress resistance to interferon-alpha and UV-induced cell killing. [, ]

- Modulation of mutagenicity: Antipain can suppress saccharin-induced mutagenicity in human RSa cells, possibly by influencing antipain-sensitive protease activity. []

Q5: What is the molecular formula and weight of Antipain?

A5: Antipain has a molecular formula of C27H44N10O7 and a molecular weight of 616.72 g/mol. []

Q6: Is there any spectroscopic data available for Antipain?

A6: Yes, 1H NMR studies have been conducted to characterize the diastereomeric forms of Antipain in aqueous solutions. []

Q7: Can Antipain be used in cryopreservation?

A7: Yes, studies have demonstrated the beneficial effects of Antipain in combination with trehalose for cryopreservation of ram semen, improving post-thaw sperm quality parameters. []

Q8: What is the role of Antipain in studying proteolytic processes?

A8: Antipain's ability to inhibit specific proteases makes it a valuable tool for investigating the role of these enzymes in various biological processes, such as:

- Lysosomal enzyme processing: Antipain has been used to study the proteolytic processing of lysosomal enzymes in Dictyostelium discoideum, revealing the involvement of different proteases in distinct cellular compartments. []

- Uterine development: Studies using Antipain have suggested that trypsin-like protease activity is crucial for normal uterine development and function in mice. []

- Calcium release channel function: Antipain has been employed to investigate the role of calcium-activated proteases in regulating the function of the skeletal muscle calcium release channel (ryanodine receptor). []

A8: While the provided research papers do not delve into detailed computational studies on Antipain, they lay the groundwork for such investigations by elucidating its structure, target interactions, and biological activities. Future research could employ computational methods to further explore its structure-activity relationships and design more potent and selective analogs.

Q9: How does the structure of Antipain contribute to its inhibitory activity?

A9: The structure of Antipain, particularly the presence of arginine and valine residues in its peptide chain, is crucial for its interaction with the active site of target proteases. [] The aldehyde group forms a covalent adduct with the catalytic serine residue.

Q10: How has Antipain research fostered cross-disciplinary collaborations?

A28: The research on Antipain exemplifies the interconnected nature of scientific disciplines. Its discovery as a microbial metabolite involved microbiology and natural product chemistry. [] Subsequent studies investigating its effects on cellular processes, such as transformation, mutagenesis, and chromosomal aberrations, bridge microbiology with cancer biology and genetics. [, , , , , , , , , , ] Additionally, its use in studying lysosomal enzyme processing and uterine development highlights its relevance in cell biology and developmental biology. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)